Perfluoro-2-Ethyl-2-Methyl-1,3-Dioxole

Overview

Description

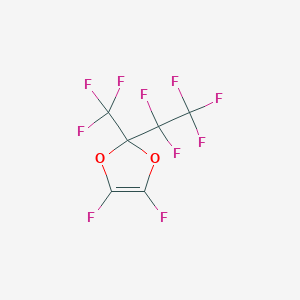

Perfluoro-2-Ethyl-2-Methyl-1,3-Dioxole is a substance used in laboratory chemicals and for the manufacture of substances. It is also used in scientific research and development . It has a molecular formula of C6F10O2 .

Synthesis Analysis

The synthesis of copolymers of this compound has been achieved using a high-pressure technique without initiators . This method was used to create amorphous copolymers of perfluoro-2,2-dimethyl-1,3-dioxole .

Molecular Structure Analysis

The molecular structure of this compound is C6F10O2 . The copolymers synthesized from this substance have a molecular weight of (1.2–4) • 10^4 .

Chemical Reactions Analysis

The chemical reactions involving this compound primarily involve its polymerization under ultrahigh pressure . This process does not require the use of initiators .

Physical And Chemical Properties Analysis

This compound is a colourless to light yellow liquid . The copolymers synthesized from this substance possess high optical transparency in the telecommunication C-band region of 1530–1565 nm .

Scientific Research Applications

Gas Separation and Membrane Technology

Perfluoro-2-Ethyl-2-Methyl-1,3-Dioxole has been utilized in the development of materials for membrane gas separations. A study by Belov et al. (2018) synthesized a homopolymer based on perfluoro(2-methyl-2-ethyl-dioxole) which demonstrated high gas permeability and could be a potential material for various membrane gas separations (Belov et al., 2018). Additionally, Yavari et al. (2018) explored perfluoropolymers based on dioxolanes, including this compound, for superior membrane gas separation properties (Yavari et al., 2018).

Optical and Electrical Materials

This compound is also significant in the field of optical and electrical materials. Sokolov et al. (2019) reported the synthesis of copolymers using this compound, which possess high optical transparency and could be used for the fabrication of optical fibers and integrated optical waveguides (Sokolov et al., 2019).

Polymer Chemistry and Materials Science

The compound plays a crucial role in polymer chemistry. Studies have shown its utility in creating high-Tg amorphous fluoropolymers with enhanced properties. Russo and Navarrini (2004) synthesized a monomer for high-Tg amorphous fluoropolymers using a derivative of this compound (Russo & Navarrini, 2004). Another study by Hung (1993) explored the structure-property relationship of fluorodioxole polymers, providing insights into their utility in materials science (Hung, 1993).

Safety and Environmental Considerations

It's also important to address the safety and environmental aspects of using such compounds. A scientific opinion by Andon et al. (2011) evaluated the safety of a related compound, Perfluoro[(2-ethyloxy-ethoxy)acetic acid], ammonium salt, for use in food contact materials, which is relevant to the broader family of perfluoro compounds (Andon et al., 2011).

Mechanism of Action

Safety and Hazards

Perfluoro-2-Ethyl-2-Methyl-1,3-Dioxole is classified as a skin irritant, serious eye irritant, and may cause respiratory irritation . Safety measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

properties

IUPAC Name |

4,5-difluoro-2-(1,1,2,2,2-pentafluoroethyl)-2-(trifluoromethyl)-1,3-dioxole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F10O2/c7-1-2(8)18-4(17-1,6(14,15)16)3(9,10)5(11,12)13 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLTQSUDHSNOUJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(OC(O1)(C(C(F)(F)F)(F)F)C(F)(F)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(Aminomethyl)piperidin-1-yl]ethan-1-ol](/img/structure/B3230520.png)

![[1-(pyridin-3-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B3230525.png)

![(S)-2-Amino-3-methyl-1-(4-methyl-[1,4]diazepan-1-yl)-butan-1-one](/img/structure/B3230577.png)